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Compound of Interest

Compound Name: A 274

Cat. No.: B1666383 Get Quote

The designation "A 274" can refer to several distinct investigational compounds. This document

provides detailed application notes and protocols for the most prominent substances identified

under this designation, tailored for researchers, scientists, and drug development

professionals. The information is organized by compound: CK-274 (Aficamten), Nivolumab

(from the CheckMate 274 trial), and MGS0274 Besylate.

CK-274 (Aficamten)
Compound Class: Cardiac Myosin Inhibitor

Therapeutic Area: Hypertrophic Cardiomyopathy

Application Notes
Aficamten (CK-274) is a novel small molecule that acts as a cardiac myosin inhibitor. It has

been shown to decrease cardiac myosin ATPase activity and reduce cardiac fractional

shortening.[1] Its primary application in research and clinical development is for the treatment

of hypertrophic cardiomyopathy (HCM), particularly in cases with left ventricular outflow tract

obstruction (LVOTO).[1]

Mechanism of Action: Aficamten targets cardiac myosin, the motor protein responsible for heart

muscle contraction. By inhibiting the ATPase activity of myosin, it reduces the number of actin-

myosin cross-bridges formed, leading to a decrease in cardiac contractility. This mechanism
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helps to alleviate the hypercontractility characteristic of HCM and can reduce the pressure

gradient in the left ventricular outflow tract.

Quantitative Data Summary
Table 1: Preclinical Dosage and Effects of Aficamten (CK-274) in a Feline HCM Model

Parameter Value Species/Model Notes

Dosage 2 mg/kg
Feline (A31P

MYBPC3 mutation)
Single oral dose.[1]

Vehicle

0.5% (w/v)

Hydroxypropylmethylc

ellulose (HPMC) and

0.1% TWEEN® 80 in

Ultra Pure water

Feline Oral gavage.[1]

Primary Effect
Reduction in LV

systolic function
Feline

Increased Left

Ventricular Internal

Diameter in systole

(LVIDs) with

preserved Left

Ventricular Internal

Diameter in diastole

(LVIDd).[1]

Secondary Effects

- Reduced LV

pressure gradient-

Reduced incidence of

LVOTO- Increased

Heart Rate (at 2

mg/kg)- Reduced

Isovolumic Relaxation

Time (IVRT)- Reduced

Tricuspid Annular

Plane Systolic

Excursion (TAPSE)

Feline [1]
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Experimental Protocols
Protocol 1: In Vivo Administration of Aficamten in a Feline HCM Model[1]

Objective: To assess the pharmacodynamic effects of a single oral dose of Aficamten on

cardiac function in cats with hereditary HCM.

Materials:

Aficamten (CK-274)

Vehicle: 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC), 0.1% TWEEN® 80, Ultra Pure

water

Oral gavage needles

Echocardiography equipment

Procedure:

Animal Model: Use purpose-bred cats with a naturally occurring A31P MYBPC3 mutation

and a clinical diagnosis of HCM with LVOTO.

Dosing Solution Preparation: Prepare a suspension of Aficamten in the vehicle at the desired

concentration to achieve a 2 mg/kg dose in a 1 mg/kg volume.

Administration: Administer a single oral dose of 2 mg/kg Aficamten via oral gavage. For the

control group, administer the vehicle only.

Echocardiographic Evaluation: Perform echocardiograms at baseline (0 hours) and at 6, 24,

and 48 hours post-dosing.

Washout Period: In a cross-over study design, a minimum washout period of 2 weeks should

be observed between treatments.[1]
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Caption: Experimental workflow for in vivo testing of Aficamten in a feline HCM model.
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Nivolumab (CheckMate 274 Trial)
Compound Class: Monoclonal Antibody (IgG4), PD-1 Inhibitor

Therapeutic Area: Oncology (Urothelial Carcinoma)

Application Notes
The CheckMate 274 trial is a phase III study evaluating the efficacy and safety of Nivolumab as

an adjuvant therapy for patients with high-risk muscle-invasive urothelial carcinoma (MIUC)

after radical surgery.[2][3] Nivolumab is an immune checkpoint inhibitor that blocks the

programmed death-1 (PD-1) receptor, thereby enhancing T-cell-mediated anti-tumor

responses.

Mechanism of Action: PD-1 is a checkpoint receptor expressed on activated T-cells. Its ligand,

PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activity,

allowing cancer cells to evade the immune system. Nivolumab is an IgG4 monoclonal antibody

that binds to PD-1, preventing its interaction with PD-L1 and restoring the immune system's

ability to recognize and attack tumor cells.[4]

Quantitative Data Summary
Table 2: Nivolumab Dosage and Administration in the CheckMate 274 Trial

Parameter Value Population Notes

Dosage 240 mg
High-risk MIUC

patients

Administered every

two weeks.[3][5]

Administration Route Intravenous (IV)
High-risk MIUC

patients
-

Treatment Duration Up to 1 year
High-risk MIUC

patients
[3][5]

Patient Population 709 patients total
High-risk MIUC after

radical resection

Randomized 1:1 to

Nivolumab (n=353) or

placebo (n=356).[4][5]
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Table 3: Key Efficacy Endpoints from CheckMate 274 (Median Follow-up of 36.1 months)

Endpoint Nivolumab Arm Placebo Arm
Hazard Ratio (95%
CI)

Disease-Free Survival

(ITT)
22.0 months 11.0 months 0.71 (0.58 - 0.86)[6]

Disease-Free Survival

(PD-L1 ≥1%)
Not Reached 8.4 months 0.52 (0.37 - 0.72)[6]

Overall Survival (ITT) Not Reached Not Reached 0.76 (0.61 - 0.96)[6]

Overall Survival (PD-

L1 ≥1%)
Not Reached Not Reached 0.56 (0.36 - 0.86)[6]

Experimental Protocols
Protocol 2: Adjuvant Nivolumab Administration for MIUC (CheckMate 274 Trial Design)[2][3]

Objective: To evaluate the efficacy of adjuvant Nivolumab compared to placebo in patients with

high-risk MIUC post-radical resection.

Inclusion Criteria (Abbreviated):

Diagnosis of muscle-invasive urothelial carcinoma (bladder, ureter, or renal pelvis).

High risk of recurrence post-radical surgery.

Radical surgery performed within the last 120 days.

Disease-free status confirmed by imaging.

ECOG performance status ≤ 1.

Procedure:

Randomization: Randomize eligible patients in a 1:1 ratio to receive either Nivolumab or a

placebo.
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Dosing:

Nivolumab Arm: Administer 240 mg of Nivolumab intravenously every 2 weeks.

Placebo Arm: Administer a matching placebo intravenously every 2 weeks.

Treatment Cycle: Continue treatment for a maximum duration of one year, or until disease

recurrence or unacceptable toxicity.

Monitoring: Monitor patients for disease-free survival (primary endpoint), overall survival, and

treatment-related adverse events.

Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immune Synapse

Immune Evasion

Nivolumab Action

Activated T-Cell Tumor Cell

PD-1 Receptor

T-Cell Inhibition
(Immune Evasion)

Blockade of
PD-1/PD-L1 Interaction

PD-L1

Binding

Nivolumab
Binds to

Restored T-Cell
Activity

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administration & Absorption

Metabolic Conversion

Distribution

Pharmacological Action

Oral Administration
of MGS0274 (Prodrug)

GI Absorption

Rapid Hydrolysis
(Esterases)

MGS0008
(Active Compound)

Systemic Circulation
(Plasma)

Blood-Brain Barrier
Penetration

Cerebrospinal Fluid
(CSF)

mGlu2/3 Receptors
(Presynaptic)

Modulation of
Glutamate Release

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1666383?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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